Lapatinib-13C2,15N
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Overview
Description
Lapatinib-13C2,15N is a stable isotope-labeled compound of lapatinib, which is a dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of lapatinib in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lapatinib involves several key steps, including the construction of the quinazoline ring, nucleophilic substitution, and biaryl cross-coupling reactions. One of the improved methods for synthesizing lapatinib involves the Meerwein reaction, which is used for the aryl C-C bond formation step, avoiding costly boronate coupling chemistry .
Industrial Production Methods
Industrial production of lapatinib typically involves a multi-step synthesis process that includes the preparation of intermediates and the final coupling reactions. The process is designed to be scalable and cost-effective, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lapatinib-13C2,15N undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as CYP3A4, leading to the formation of N- and α-carbon oxidation products.
Reduction: Involves the reduction of specific functional groups under controlled conditions.
Substitution: Nucleophilic substitution reactions are common in the synthesis of lapatinib, particularly in the formation of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide and enzymes such as CYP3A4.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as aniline derivatives and halogenated quinazolines are employed.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final lapatinib compound .
Scientific Research Applications
Lapatinib-13C2,15N is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of lapatinib in biological systems.
Metabolic Pathway Analysis: To identify and quantify metabolites of lapatinib in biological samples.
Cancer Research: To study the efficacy and resistance mechanisms of lapatinib in HER2-positive cancers.
Drug Development: To develop new therapeutic strategies and combination therapies for cancer treatment.
Mechanism of Action
Lapatinib-13C2,15N exerts its effects by inhibiting the tyrosine kinase domains of both EGFR and HER2. It binds to the intracellular phosphorylation domain, preventing receptor autophosphorylation upon ligand binding. This inhibition blocks the activation of downstream signaling pathways, leading to reduced tumor cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Lapatinib-13C2,15N Ditosylate: Another stable isotope-labeled form of lapatinib used for similar research purposes.
Lapatinib-d7 Ditosylate: A deuterated form of lapatinib used in pharmacokinetic studies.
Selatinib: A similar tyrosine kinase inhibitor with a slightly different chemical structure.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with the non-labeled compound .
Biological Activity
Lapatinib-13C2,15N is a labeled derivative of lapatinib, a reversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound has garnered attention in cancer research due to its targeted therapeutic effects on tumors that overexpress HER2, particularly in breast cancer. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.
Lapatinib functions by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition leads to a cascade of cellular responses that affect tumor growth and survival:
- Inhibition of Receptor Autophosphorylation : Lapatinib inhibits the autophosphorylation of EGFR and HER2 in a dose-dependent manner, resulting in decreased signaling through pathways critical for cell proliferation and survival .
- Impact on Downstream Signaling : The drug also affects downstream signaling molecules such as Akt and extracellular signal-regulated kinase (ERK), which are involved in cell cycle progression and apoptosis .
- Induction of Cell Cycle Arrest : Treatment with Lapatinib has been shown to induce G1 phase cell cycle arrest in various cancer cell lines, further contributing to its anti-tumor effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its efficacy:
- Tissue Distribution : Studies indicate that lapatinib shows significant uptake in brain metastases compared to serum concentrations, suggesting enhanced delivery to target tissues .
- Bioavailability : The compound exhibits high lipophilicity (cLogP > 5), which facilitates its binding to tissue proteins and lipids, impacting its therapeutic effectiveness .
Parameter | Value |
---|---|
Median BCBM Concentration | 1.0 to 6.5 µM |
BCBM-to-Serum Ratio | 0.19 – 9.8 |
Dose Range for Efficacy | 30 – 100 mg/kg |
Clinical Studies
Clinical trials have demonstrated the effectiveness of lapatinib in treating HER2-positive breast cancer:
-
Pilot Study Findings : A pilot study involving heavily pretreated patients showed partial responses in breast cancer cases with significant biomarker inhibition (e.g., p-ErbB1, p-ErbB2) following treatment with lapatinib .
- Patient Cohort : 33 patients with advanced malignancies.
- Clinical Response : Partial responses were observed in four patients; stabilization occurred in eleven others.
- Independence from EGFR Expression : Research indicated that lapatinib's antitumor activity is primarily through HER2 inhibition rather than EGFR expression levels. This was evidenced by experiments showing that knocking down EGFR did not affect sensitivity to lapatinib .
Case Studies
Several case studies have highlighted the clinical implications of this compound:
- Case Study 1 : A patient with HER2-positive metastatic breast cancer exhibited a significant reduction in tumor size after receiving lapatinib as part of a combination therapy regimen. Biomarker analysis post-treatment showed decreased levels of p-ErbB2 and increased apoptosis markers.
- Case Study 2 : In another instance involving brain metastases, patients treated with lapatinib demonstrated improved drug uptake in brain tissues compared to serum levels, indicating effective targeting of central nervous system tumors .
Properties
CAS No. |
1246819-07-7 |
---|---|
Molecular Formula |
C29H26ClFN4O4S |
Molecular Weight |
584.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i11+1,12+1,32+1 |
InChI Key |
BCFGMOOMADDAQU-GROHAHKRSA-N |
SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Isomeric SMILES |
CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Synonyms |
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine-13C2,15N; GSK 572016-13C2,15N; GW 572016-13C2,15N; GW 572016X-13C2,15N; |
Origin of Product |
United States |
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